(E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chalcone moiety, which is known for its pharmacological potential. Its molecular formula is C20H24N2O4, with a molecular weight of approximately 356.42 g/mol. The presence of methoxy and piperidine groups contributes to its unique biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chalcones and their derivatives. For instance, (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 μg/mL when synergized with Norfloxacin . This suggests potential applications in treating bacterial infections.
Antioxidant Properties
Chalcones are also recognized for their antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative stress . The antioxidant activity is often attributed to the presence of hydroxyl groups in their structure.
Anti-inflammatory Effects
Chalcones have been studied for their anti-inflammatory properties. In vitro assays have shown that they can inhibit the production of pro-inflammatory cytokines, suggesting their potential in managing inflammatory diseases . The specific mechanisms often involve modulation of signaling pathways associated with inflammation.
The biological activities of this compound can be explained through several mechanisms:
- Michael Addition : The enone moiety acts as a Michael acceptor, allowing it to react with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways.
- Inhibition of Enzymes : Some studies suggest that chalcones can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
- Interaction with DNA : Certain chalcones have been shown to intercalate into DNA, potentially affecting gene expression and cellular proliferation.
Research Findings and Case Studies
Study | Compound | Activity | Findings |
---|---|---|---|
Rocha et al. (2021) | Chalcone derivatives | Antibacterial | Significant reduction in MIC against S. aureus when combined with antibiotics. |
da Silva et al. (2021) | Various chalcones | Antibacterial | Some derivatives showed enhanced activity compared to standard drugs like Ciprofloxacin. |
Recent Review (2022) | Chalcone derivatives | Antioxidant | Highlighted their effectiveness in scavenging free radicals and reducing oxidative stress in cellular models. |
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-22-11-10-20(23-15)28-17-5-4-12-24(14-17)21(25)9-7-16-6-8-18(26-2)19(13-16)27-3/h6-11,13,17H,4-5,12,14H2,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWYRVFSKTJPV-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.